Benzofurazan, 4-nitro-7-(4-propyl-1-piperazinyl)-, 1-oxide
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Overview
Description
4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide is a chemical compound with the molecular formula C₁₃H₁₇N₅O₄ and a molecular weight of 307.31 g/mol . This compound is part of the benzofurazane family, which is known for its diverse applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide typically involves the nitration of 7-(4-propyl-1-piperazinyl)benzofurazane. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzofurazane ring.
Industrial Production Methods
In an industrial setting, the production of 4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide.
Substitution: Various substituted benzofurazane derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzofurazane derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzofurazane
- 7-(4-Propyl-1-piperazinyl)benzofurazane
- 4-Amino-7-(4-propyl-1-piperazinyl)benzofurazane
Uniqueness
4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxide is unique due to the presence of both the nitro group and the 4-propyl-1-piperazinyl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61785-52-2 |
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Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
7-nitro-3-oxido-4-(4-propylpiperazin-1-yl)-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C13H17N5O4/c1-2-5-15-6-8-16(9-7-15)11-4-3-10(17(19)20)12-13(11)18(21)22-14-12/h3-4H,2,5-9H2,1H3 |
InChI Key |
YUXYRWBLHMZNFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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